molecular formula C7H7NNaO3+ B1663512 Sodium 4-aminosalicylate dihydrate CAS No. 6018-19-5

Sodium 4-aminosalicylate dihydrate

Cat. No.: B1663512
CAS No.: 6018-19-5
M. Wt: 176.12 g/mol
InChI Key: FVVDKUPCWXUVNP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Sodium 4-aminosalicylate dihydrate, also known as Parasal Sodium, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound’s primary molecular target is the enzyme pteridine synthetase .

Mode of Action

Parasal Sodium inhibits the synthesis of folic acid, a crucial component for bacterial growth and multiplication . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, their growth and multiplication slow down .

Biochemical Pathways

The compound’s action affects the folic acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting this pathway, Parasal Sodium disrupts the bacterium’s ability to grow and multiply .

Pharmacokinetics

The two major considerations in the clinical pharmacology of Parasal Sodium are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The sodium salt of the drug is better tolerated than the free acid .

Result of Action

The result of Parasal Sodium’s action is the bacteriostatic effect against Mycobacterium tuberculosis . It prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of Parasal Sodium can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area

Biochemical Analysis

Biochemical Properties

Sodium 4-aminosalicylate dihydrate plays a significant role in biochemical reactions. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite . This antimetabolite competes with dihydrofolate at the binding site of dihydrofolate reductase (DHFR) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the LD50 is 4 gm/kg when administered orally in mice . More specific studies on dosage effects in animal models are needed.

Metabolic Pathways

This compound is involved in the folate pathway . It interacts with enzymes such as DHPS and DHFS, which are crucial for the synthesis of folic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate dihydrate can be synthesized by neutralizing 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt, which is recrystallized from water at room temperature by adding acetone and cooling .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as an antitubercular agent and a substrate in folate metabolism studies. Its better tolerance compared to the free acid form makes it a preferred choice in clinical settings .

Properties

CAS No.

6018-19-5

Molecular Formula

C7H7NNaO3+

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;4-amino-2-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1

InChI Key

FVVDKUPCWXUVNP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[Na+]

Color/Form

MINUTE CRYSTALS FROM ALC
WHITE, OR NEARLY WHITE, BULKY POWDER
NEEDLES, PLATES FROM ALC-ETHER
A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

melting_point

150-151 °C, with effervescence
NEEDLES FROM ALC;  MP: 115 °C /ETHYL ESTER/
150.5 °C

Key on ui other cas no.

6018-19-5

physical_description

Beige crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

133-09-5 (mono-potassium salt)
133-10-8 (mono-hydrochloride salt)
133-15-3 (calcium (2:1) salt)
6018-19-5 (mono-hydrochloride salt, di-hydrate)

solubility

23 [ug/mL] (The mean of the results at pH 7.4)
1 G SOL IN ABOUT 7 ML WATER;  SLIGHTLY SOL IN ALC /CALCIUM SALT/
PH OF 1% SOLN: ABOUT 7;  FREELY SOL IN WATER /POTASSIUM SALT/
For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.
SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE
Virtually insoluble in benzene, choroform, or carbon tetrachloride
1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC;  SLIGHTLY SOL IN ETHER;  PRACTICALLY INSOL IN BENZENE
In water= 1.69X10+3 mg/l at 23 °C
Soluble in acetone
1.18e+01 g/L

vapor_pressure

0.000004 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminosalicylate dihydrate
Reactant of Route 2
Sodium 4-aminosalicylate dihydrate
Reactant of Route 3
Sodium 4-aminosalicylate dihydrate
Reactant of Route 4
Reactant of Route 4
Sodium 4-aminosalicylate dihydrate
Reactant of Route 5
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Reactant of Route 6
Sodium 4-aminosalicylate dihydrate

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